molecular formula C9H10ClF3O3 B12844403 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid

3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid

Cat. No.: B12844403
M. Wt: 258.62 g/mol
InChI Key: DXNGARGFKRJLRK-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a carboxylic acid functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: The initial step often involves the cyclopropanation of an appropriate alkene precursor using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents like Ruppert-Prakash reagent (CF₃TMS) under specific conditions.

    Hydroxymethylation: This step involves the addition of a hydroxymethyl group, often through the use of formaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles for Substitution: Ammonia (NH₃), thiols (RSH).

Major Products

    Oxidation: Formation of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-formyl-2-methylcyclopropanecarboxylic acid.

    Reduction: Formation of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanol.

    Substitution: Formation of 3-[2-(Amino)-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance binding affinity and metabolic stability.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the carboxylic acid group facilitates interactions with active sites. The compound may inhibit or activate specific pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-methylcyclopropanecarboxylic acid: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    2-(Hydroxymethyl)-2-methylcyclopropanecarboxylic acid: Lacks the trifluoromethyl and chloro groups, leading to reduced binding affinity and stability.

    3-[2-Bromo-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid:

Uniqueness

The presence of both the trifluoromethyl and hydroxymethyl groups in 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid makes it unique. These groups enhance its binding affinity, metabolic stability, and reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C9H10ClF3O3

Molecular Weight

258.62 g/mol

IUPAC Name

3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10ClF3O3/c1-8(3-14)4(6(8)7(15)16)2-5(10)9(11,12)13/h2,4,6,14H,3H2,1H3,(H,15,16)/b5-2-

InChI Key

DXNGARGFKRJLRK-DJWKRKHSSA-N

Isomeric SMILES

CC1(C(C1C(=O)O)/C=C(/C(F)(F)F)\Cl)CO

Canonical SMILES

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.